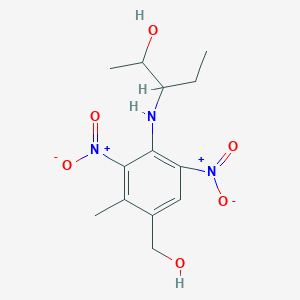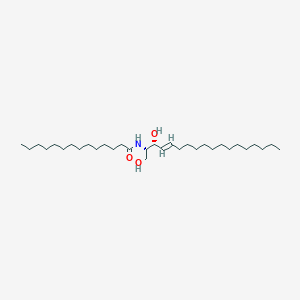
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Discovery and Optimization
The discovery of novel compounds often involves the identification and optimization of specific functional groups that contribute to the desired biological activity. A related study on soluble epoxide hydrolase inhibitors identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, highlighting the significance of triazine and phenyl group substitutions for potency and selectivity. These findings underscore the importance of structural optimization in drug discovery (R. K. Thalji et al., 2013).
Synthesis and Scalability
The scalability of synthetic processes is crucial for the transition from laboratory-scale research to commercial drug production. For example, a scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process demonstrates the feasibility of large-scale production, which is a critical step in the development of new therapeutic agents (Daiyan Wei et al., 2016).
Functional Derivatives and Antagonistic Activity
The development of functional derivatives of compounds can lead to the discovery of selective antagonists for specific receptors. Novel arylpiperazines, for instance, were identified as alpha 1-adrenoceptor subtype-selective antagonists, illustrating the potential of functional derivatives in creating targeted therapies for conditions like lower urinary tract symptoms (T. Elworthy et al., 1997).
Anticancer Activity
The evaluation of novel compounds for anticancer activity is a significant area of scientific research. Piperazine-2,6-dione derivatives, synthesized under specific conditions, exhibited promising anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Sandeep Kumar et al., 2013).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a key area of research due to their prevalence in biologically active molecules. N-1-Naphthyl-3-oxobutanamide, for example, was used in the synthesis of various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives, demonstrating the versatility of heterocyclic synthesis in creating compounds with potential therapeutic applications (A. Hussein et al., 2009).
properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-15-17-6-4-12-23-14-17)19-9-5-13-27(16-19)21-11-10-20(25-26-21)18-7-2-1-3-8-18/h1-4,6-8,10-12,14,19H,5,9,13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFZKIZUHOHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)


![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)



![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)

![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)
